2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
Description
Chemical Name: 2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride
CAS Number: 2155852-35-8
Molecular Formula: C₁₀H₁₅ClN₂O₂
Molecular Weight: 230.69 g/mol
SMILES: CC1CCCn2c1ncc2CC(=O)O.Cl
This compound features a tetrahydroimidazo[1,2-a]pyridine core with an 8-methyl substituent and an acetic acid group at the 3-position, forming a hydrochloride salt.
Properties
IUPAC Name |
2-(8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-7-3-2-4-12-8(5-9(13)14)6-11-10(7)12;/h6-7H,2-5H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQFACFSSAGKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN2C1=NC=C2CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2155852-35-8 | |
| Record name | 2-{8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the Biginelli condensation reaction. This involves the condensation of a 1,3-dicarbonyl compound with an aldehyde and an amine in the presence of an acid catalyst. The reaction conditions typically include heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol, for several hours.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various pathogens.
Medicine: Investigated for its potential use in developing new drugs with analgesic, antipyretic, and anti-inflammatory properties.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory and analgesic effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related imidazo[1,2-a]pyridine derivatives, emphasizing substituents, physicochemical properties, and applications.
Table 1: Key Attributes of Comparable Compounds
Structural and Functional Analysis
Core Saturation :
- The target compound and its tetrahydro derivatives (e.g., 1l , 2172251-91-9 ) exhibit partial saturation, enhancing conformational flexibility compared to fully aromatic analogs (e.g., 127657-46-9 ). This may influence binding to biological targets or solubility.
Substituent Effects :
- Acid vs. Amine : The target’s acetic acid group (pKa ~2.5–4.5) contrasts with the methanamine in 2172251-91-9 (basic, pKa ~9–10), affecting ionization and solubility across pH ranges .
- Halogenation : Compounds like 353258-35-2 incorporate Cl and CF₃ groups, increasing metabolic stability and lipophilicity relative to the target’s methyl group.
Applications and Research Status: Target Compound: No therapeutic data are reported; likely a building block for drug discovery due to its polar, charged nature . Nitro/Cyano Derivatives: Compounds like 1l and 2d with nitro/cyano groups may serve as intermediates in synthesizing antitrypanosomal agents (cf. ).
Physical Properties :
- Melting Points : Tetrahydroimidazo[1,2-a]pyridines with bulky substituents (e.g., 1l: 243–245°C ) exhibit higher melting points than the target compound (data unavailable), reflecting crystal packing differences.
- Solubility : The hydrochloride salt of the target likely improves aqueous solubility compared to neutral analogs (e.g., 353258-35-2 ).
Biological Activity
The compound 2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride is a derivative of tetrahydroimidazo[1,2-a]pyridine, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 232.7 g/mol. The structure contains a tetrahydroimidazo[1,2-a]pyridine core, which is pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.7 g/mol |
| CAS Number | [not specified] |
| Melting Point | [not specified] |
| Solubility | Soluble in water |
Pharmacological Effects
Research indicates that compounds derived from tetrahydroimidazo[1,2-a]pyridine exhibit various pharmacological effects, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against oral pathogens such as Porphyromonas gingivalis, which is associated with periodontal disease. Inhibitory studies have demonstrated that modifications to the tetrahydroimidazo core can enhance antimicrobial potency significantly .
- Neuroprotective Effects : Tetrahydroimidazo derivatives have been investigated for their neuroprotective properties. For instance, certain analogs have been found to mitigate neurotoxicity in cellular models by modulating oxidative stress pathways .
Structure-Activity Relationship (SAR)
The SAR studies reveal that substituents on the tetrahydroimidazo core can dramatically influence biological activity. For example:
- Alkyl Substituents : The introduction of lipophilic alkyl groups at specific positions has been correlated with increased activity against bacterial targets .
- Aromatic Modifications : The addition of aromatic rings or acyl groups has shown to enhance binding affinity and selectivity towards specific enzymes involved in microbial metabolism .
Case Studies
- Inhibition of Glutaminyl Cyclases : A study on tetrahydroimidazo[4,5-c]pyridine derivatives demonstrated that certain modifications led to a 60-fold increase in inhibitory activity against P. gingivalis glutaminyl cyclase compared to unmodified analogs .
- Neuroprotective Study : In vitro studies indicated that specific derivatives could reduce neuronal cell death induced by excitotoxic agents, suggesting potential therapeutic applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
